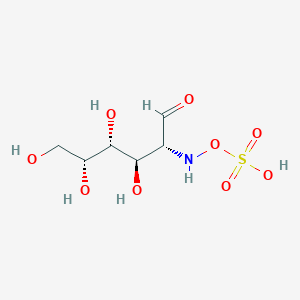![molecular formula C14H22N2O7S2 B13808357 Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]- CAS No. 22964-45-0](/img/structure/B13808357.png)
Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste .
化学反応の分析
Types of Reactions
3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce amine derivatives .
科学的研究の応用
3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, or alteration of cellular processes .
類似化合物との比較
Similar Compounds
N-(2-Hydroxyethyl)acetanilide: Similar structure but lacks the methylsulfonyl groups.
N-(2-Methoxyethyl)acetanilide: Contains a methoxy group instead of the methylsulfonyl groups.
N-(2-Chloroethyl)acetanilide: Features a chloro group in place of the methylsulfonyl groups.
Uniqueness
These groups enhance the compound’s solubility, stability, and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .
特性
CAS番号 |
22964-45-0 |
|---|---|
分子式 |
C14H22N2O7S2 |
分子量 |
394.5 g/mol |
IUPAC名 |
2-[3-acetamido-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate |
InChI |
InChI=1S/C14H22N2O7S2/c1-12(17)15-13-5-4-6-14(11-13)16(7-9-22-24(2,18)19)8-10-23-25(3,20)21/h4-6,11H,7-10H2,1-3H3,(H,15,17) |
InChIキー |
JKIKOACAXPEUOC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


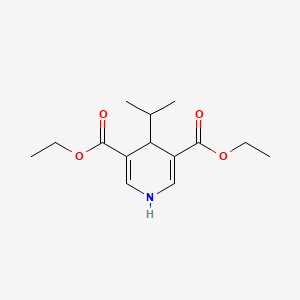
![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
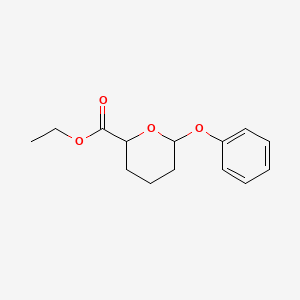
![b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)
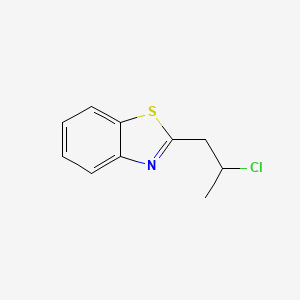
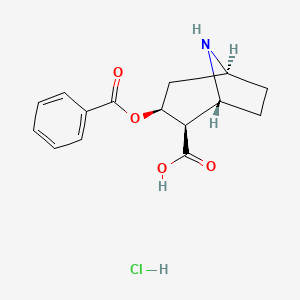


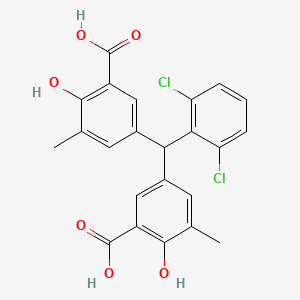
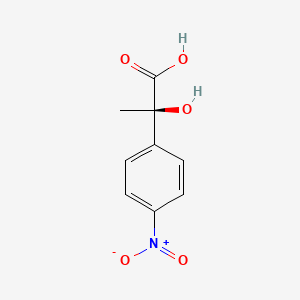

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
